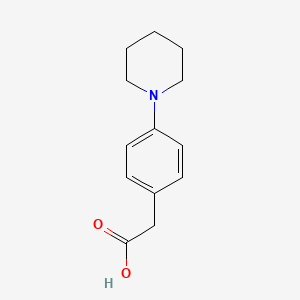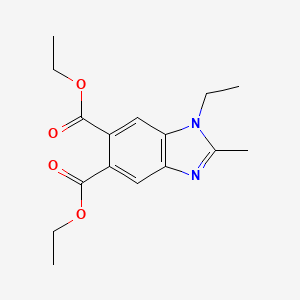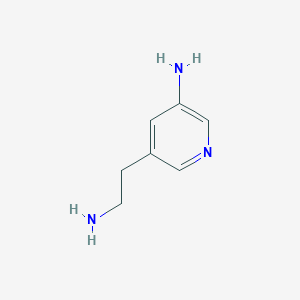
1,1'-Ethyne-1,2-diyldicyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Ethyne-1,2-diyldicyclohexene is an organic compound with the molecular formula C14H18 It consists of two cyclohexene rings connected by an ethyne (acetylene) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diyldicyclohexene typically involves the coupling of cyclohexene derivatives with acetylene. One common method is the palladium-catalyzed alkenylation reaction, where vinyl triflates react with vinylene carbonate to form the desired diene structure . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods
Industrial production of 1,1’-Ethyne-1,2-diyldicyclohexene may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Ethyne-1,2-diyldicyclohexene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the ethyne bridge to form saturated cyclohexane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Br2, Cl2), acids (HCl, HBr)
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Saturated cyclohexane derivatives
Substitution: Halogenated cyclohexenes, alkylated cyclohexenes
Wissenschaftliche Forschungsanwendungen
1,1’-Ethyne-1,2-diyldicyclohexene has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and pharmaceuticals due to its unique structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclohexene in chemical reactions often involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the addition or substitution reactions at the cyclohexene rings. The ethyne bridge can also participate in cycloaddition reactions, forming new cyclic structures through [4+2] or [2+2] cycloaddition mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethylcyclohexene: Similar in structure but lacks the ethyne bridge, leading to different reactivity and applications.
1,2-Dicyclohexylethane: Contains an ethane bridge instead of an ethyne bridge, resulting in different chemical properties and reactivity.
Uniqueness
1,1’-Ethyne-1,2-diyldicyclohexene is unique due to its ethyne bridge, which imparts distinct electronic and steric properties. This uniqueness allows for specific reactivity patterns and applications that are not observed in similar compounds without the ethyne linkage.
Eigenschaften
CAS-Nummer |
3725-09-5 |
|---|---|
Molekularformel |
C14H18 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
1-[2-(cyclohexen-1-yl)ethynyl]cyclohexene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h7,9H,1-6,8,10H2 |
InChI-Schlüssel |
PFMJNJIHHZLIFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C#CC2=CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
![Phenol, 4-methyl-3-[[6-(S-methylsulfonimidoyl)-4-quinolinyl]amino]-](/img/structure/B14168561.png)
![Methyl 2-[6-acetamido-2-(2-phenoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14168583.png)

![1-(3-acetylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B14168595.png)



![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl chloride](/img/structure/B14168617.png)
methanone](/img/structure/B14168626.png)
![2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate](/img/structure/B14168628.png)

![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
![2-[2-(2-Diethylamino-ethoxy)-eth oxy]-ethanol](/img/structure/B14168651.png)
